molecular formula C9H7Cl2FO B13656413 2-(2,4-Dichloro-5-fluorophenyl)propanal

2-(2,4-Dichloro-5-fluorophenyl)propanal

Cat. No.: B13656413
M. Wt: 221.05 g/mol
InChI Key: IDBSWMQEVYQLTC-UHFFFAOYSA-N
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Description

2-(2,4-Dichloro-5-fluorophenyl)propanal is an organic compound with the molecular formula C9H7Cl2FO and a molecular weight of 221.06 g/mol It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propanal typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloro-5-fluorophenyl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dichloro-5-fluorophenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

2-(2,4-Dichloro-5-fluorophenyl)propanal is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

  • IUPAC Name: this compound
  • Molecular Formula: C10H8Cl2F
  • Molecular Weight: 233.08 g/mol

Biological Activities

The compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of 2-(2,4-dichloro-5-fluorophenyl) exhibit potent antimicrobial properties against various pathogens. For instance, a series of synthesized compounds containing this moiety were screened for antibacterial and antifungal activities, revealing significant effectiveness against Candida albicans and several bacterial strains .
  • Anticancer Properties
    • Research indicates that the compound may have anticancer effects. For example, it has been linked to the induction of apoptosis in cancer cells via mitochondrial pathways, suggesting potential as an anticancer agent . The mechanisms involved include the modulation of cytochrome P450 enzymes which play a crucial role in drug metabolism and activation .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

  • Enzyme Inhibition : The compound shows a tendency to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Interaction : It may modulate various receptors linked to inflammation and immune responses.

Case Study 1: Antifungal Activity

In a study assessing the antifungal properties of various derivatives, this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole. The results highlighted its potential as an effective antifungal treatment option .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that the compound could induce apoptosis in non-small cell lung cancer (A549) cells. The study measured the expression levels of apoptosis-related proteins, showing increased levels of pro-apoptotic factors upon treatment with the compound .

Data Tables

Biological Activity Tested Concentration (µg/mL) Effectiveness (MIC)
Antibacterial100.020
Antifungal100.023
AnticancerVariesIC50 = 3.14 ± 0.29

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

2-(2,4-dichloro-5-fluorophenyl)propanal

InChI

InChI=1S/C9H7Cl2FO/c1-5(4-13)6-2-9(12)8(11)3-7(6)10/h2-5H,1H3

InChI Key

IDBSWMQEVYQLTC-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CC(=C(C=C1Cl)Cl)F

Origin of Product

United States

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